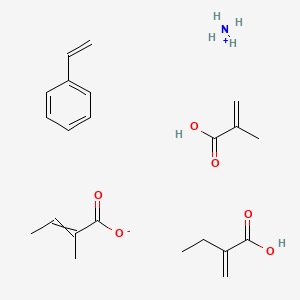
Azanium;2-methylbut-2-enoate;2-methylidenebutanoic acid;2-methylprop-2-enoic acid;styrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene, ethyl 2-propenoate, and methyl 2-methyl-2-propenoate, ammonium salt is a complex polymeric compound. This compound is notable for its diverse applications in various industries due to its unique chemical properties. It is primarily used in the production of coatings, adhesives, and sealants, offering excellent durability and resistance to environmental factors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of 2-propenoic acid, 2-methyl- with ethenylbenzene, ethyl 2-propenoate, and methyl 2-methyl-2-propenoate. The polymerization process typically employs free radical initiators under controlled temperature and pressure conditions to ensure the formation of a stable polymer network .
Industrial Production Methods
Industrial production of this polymer is carried out in large-scale reactors where the monomers are mixed in precise ratios. The reaction is initiated by adding a free radical initiator, and the mixture is maintained at a specific temperature to control the polymerization rate. The resulting polymer is then neutralized with ammonium hydroxide to form the ammonium salt .
化学反応の分析
Types of Reactions
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
科学的研究の応用
This polymer has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chemical compounds and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of coatings for medical implants and prosthetics to enhance biocompatibility and reduce infection risks.
作用機序
The mechanism by which this polymer exerts its effects involves the interaction of its functional groups with various molecular targets. The polymer’s structure allows it to form strong bonds with substrates, providing enhanced adhesion and durability. The ammonium salt form increases its solubility in water, making it easier to apply in aqueous solutions .
類似化合物との比較
Similar Compounds
Poly(methyl methacrylate): Known for its transparency and resistance to UV light, commonly used in optical applications.
Poly(styrene-co-acrylonitrile): Offers good chemical resistance and mechanical properties, used in automotive and household applications.
Poly(ethyl acrylate): Provides flexibility and impact resistance, used in coatings and adhesives.
Uniqueness
The uniqueness of 2-propenoic acid, 2-methyl-, polymer with ethenylbenzene, ethyl 2-propenoate, and methyl 2-methyl-2-propenoate, ammonium salt lies in its combination of properties. It offers a balance of mechanical strength, chemical resistance, and ease of application, making it suitable for a wide range of applications in various industries .
特性
CAS番号 |
58441-58-0 |
|---|---|
分子式 |
C22H33NO6 |
分子量 |
407.5 g/mol |
IUPAC名 |
azanium;2-methylbut-2-enoate;2-methylidenebutanoic acid;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.2C5H8O2.C4H6O2.H3N/c1-2-8-6-4-3-5-7-8;2*1-3-4(2)5(6)7;1-3(2)4(5)6;/h2-7H,1H2;3H,1-2H3,(H,6,7);2-3H2,1H3,(H,6,7);1H2,2H3,(H,5,6);1H3 |
InChIキー |
ROGUWRZURHLXKJ-UHFFFAOYSA-N |
正規SMILES |
CCC(=C)C(=O)O.CC=C(C)C(=O)[O-].CC(=C)C(=O)O.C=CC1=CC=CC=C1.[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















